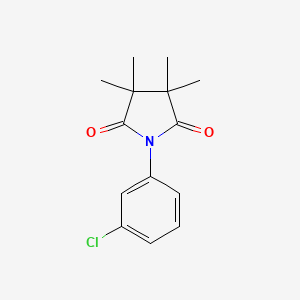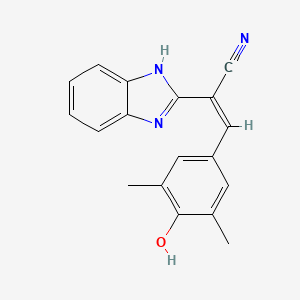
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DFPBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a proline-based inhibitor that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme. Additionally, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to form covalent bonds with certain enzymes, leading to irreversible inhibition.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to have a range of biochemical and physiological effects, including inhibition of proteases and kinases, as well as modulation of protein-protein interactions. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting the activity of certain enzymes, making it a valuable tool for studying these biological processes. However, one of the limitations of using N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is its potential toxicity, particularly at high concentrations. Additionally, the irreversible inhibition of enzymes by N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide can make it difficult to study the effects of enzyme activity over time.
Orientations Futures
There are several potential future directions for research involving N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of new drugs based on the structure of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in the context of various disease states. Finally, there is potential for the use of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in the development of new diagnostic tools for detecting enzyme activity in various biological samples.
Méthodes De Synthèse
The synthesis of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride and proline to form N-(4-fluorobenzoyl)prolinamide. This intermediate is then reacted with 2,5-difluoroaniline to form the final product, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. The synthesis of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been optimized in recent years, leading to higher yields and improved purity of the final product.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, making it a valuable tool for studying these biological processes. Additionally, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been used to study the effects of protein-protein interactions and to identify potential drug targets.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-5-3-11(4-6-12)18(25)23-9-1-2-16(23)17(24)22-15-10-13(20)7-8-14(15)21/h3-8,10,16H,1-2,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDYDNPETFMJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051970.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide](/img/structure/B6051979.png)

![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6051988.png)
![2-(2-pyridinylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051995.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B6051996.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)

![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)

